Biological Targets of 1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride: A Technical Guide
Biological Targets of 1-Phenyl-2-azabicyclo[2.1.1]hexane Hydrochloride: A Technical Guide
Executive Summary
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride (1-Ph-2-aza-BCH) represents a critical "conformationally restricted" scaffold in modern medicinal chemistry. As a rigidified bioisostere of 2-phenylpyrrolidine and phenethylamine , this compound is primarily utilized to probe the steric and electronic requirements of Monoamine Transporters (MATs) .
By constraining the nitrogen lone pair and the phenyl ring vector into a highly strained [2.1.1] bicyclic system, researchers use this molecule to overcome the "flatland" limitations of traditional aromatic drug discovery. This guide details its primary biological targets, the structural logic behind its binding profile, and the validated protocols for its pharmacological characterization.
Chemical Architecture & Bioisosterism[1][2]
To understand the biological targets, one must first understand the structural intent. 1-Ph-2-aza-BCH is designed to lock the pharmacophore of psychostimulants into a specific 3D vector.
-
Core Scaffold: Azabicyclo[2.1.1]hexane (Aza-BCH).[1]
-
Bioisosteric Relationship: It serves as a saturated, 3D bioisostere of ortho-substituted benzenes and constrained pyrrolidines.
-
Vector Analysis: Unlike flexible phenethylamines, the [2.1.1] bridge forces the amine and phenyl group into a specific dihedral angle, reducing the entropic penalty upon binding to protein targets.
Structural Evolution Diagram
The following diagram illustrates the logical evolution from flexible neurotransmitters to the rigid 1-Ph-2-aza-BCH scaffold.
Figure 1: Structural evolution from flexible monoamines to the rigid [2.1.1] system.
Primary Biological Targets: Monoamine Transporters
Based on Structural Activity Relationship (SAR) homology with Amitifadine (DOV-21,947) and Bicifadine, the primary biological targets of 1-Ph-2-aza-BCH are the Monoamine Transporters (MATs) .
Target Profile Overview
| Target Symbol | Protein Name | Interaction Type | Physiological Role |
| DAT | Dopamine Transporter | Reuptake Inhibition | Terminates dopaminergic signaling; key target for psychostimulants. |
| NET | Norepinephrine Transporter | Reuptake Inhibition | Regulates vigilance and arousal; target for antidepressants. |
| SERT | Serotonin Transporter | Reuptake Inhibition | Modulates mood and anxiety; target for SSRIs/SNRIs. |
Mechanism of Action
The 1-Ph-2-aza-BCH molecule binds to the orthosteric S1 binding site of the transporter.
-
Competitive Inhibition: The protonated amine mimics the endogenous neurotransmitter (dopamine/norepinephrine).
-
Steric Occlusion: The bulky, rigid bicyclic cage prevents the transporter from undergoing the conformational change (outward-open to inward-open) required for substrate translocation.
-
Selectivity Modulation: The [2.1.1] bridge size specifically probes the volume of the S1 pocket. Unlike larger [3.2.1] tropanes (cocaine analogs), the [2.1.1] system is more compact, often shifting selectivity ratios between DAT and SERT.
Experimental Protocols for Target Validation
To validate the affinity and potency of 1-Ph-2-aza-BCH, two core assays are required: Radioligand Binding (Affinity) and Neurotransmitter Uptake Inhibition (Function).
Protocol A: Radioligand Binding Assay (DAT/NET/SERT)
Objective: Determine the
Reagents:
-
Source Tissue: Rat striatum (DAT), cerebral cortex (NET/SERT) or transfected HEK293 cells.
-
Radioligands:
-
DAT:
-
NET:
-
SERT:
-
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).
Workflow:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation: Mix 100 µL membrane suspension, 25 µL radioligand (
concentration), and 25 µL 1-Ph-2-aza-BCH (concentrations to M). -
Equilibrium: Incubate at 25°C for 60-120 minutes (ligand dependent).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Protocol B: Functional Uptake Inhibition
Objective: Determine the
Workflow Visualization:
Figure 2: Functional [3H]-Dopamine uptake inhibition workflow.
Synthesis & Chemical Handling[1][4][5]
For researchers synthesizing this target for testing, the synthesis typically relies on the photochemical [2+2] cycloaddition or strain-release strategies, as the [2.1.1] system is thermodynamically unstable compared to [3.1.0] or [2.2.1] systems.
Key Synthetic Pathway (Mykhailiuk Method):
-
Precursor: Start with appropriate styrene derivatives or
-allyl precursors. -
Cyclization: Intramolecular [2+2] photocycloaddition is the most direct route to the strained bicyclic core.
-
Salt Formation: Isolate as the hydrochloride salt (HCl) to ensure water solubility for biological assays.
Safety Note: The free base is volatile and prone to degradation. Always store as the HCl salt at -20°C.
Data Interpretation & SAR Context
When analyzing data from 1-Ph-2-aza-BCH, compare results against standard reference compounds to contextualize the "Rigidity Effect."
| Compound | Structure Type | Primary Target | Typical | Note |
| Amphetamine | Flexible | DAT/NET (Releaser) | ~100-200 nM | Baseline flexible scaffold. |
| 2-Phenylpyrrolidine | Semi-Rigid | DAT/NET (Inhibitor) | ~50-100 nM | Constrained analog. |
| 1-Ph-2-aza-BCH | Rigid [2.1.1] | DAT/NET (Inhibitor) | < 50 nM (Est.) | High affinity due to entropy trap. |
| Cocaine | Rigid [3.2.1] | DAT/SERT/NET | ~80 nM | Larger bridge volume. |
Note:
Interpretation Guide
-
High Potency (
< 10 nM): Indicates the [2.1.1] vector perfectly matches the S1 pocket constraints. -
Low Potency (
> 1000 nM): Suggests the [2.1.1] bridge creates steric clash with the transporter's "gates" (e.g., Tyr156 in DAT).
References
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. Link
-
Skrydstrup, T., et al. (2023). "Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres." Nature Chemistry.[2] Link
- Hansen, R. R., et al. (2016). "Synthesis and Pharmacology of Monoamine Transporter Inhibitors: The Role of Conformational Restriction." Journal of Medicinal Chemistry. (Contextual Reference for rigidified monoamines).
-
PubChem Compound Summary. (2024). "1-Phenyl-2-azabicyclo[2.1.1]hexane." National Center for Biotechnology Information. Link
